2-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
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Description
2-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C19H22N4O2S and its molecular weight is 370.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is PARP1 , a protein that plays a crucial role in cancer cell signaling, chromatin regulation, and metastatic processes . The compound’s interaction with PARP1 suggests its potential use in cancer treatment .
Mode of Action
The compound interacts with its target, PARP1 , inhibiting its catalytic activity . This interaction enhances the cleavage of PARP1, increases the phosphorylation of H2AX, and boosts CASPASE 3/7 activity . These changes suggest that the compound may induce apoptosis, or programmed cell death, in cancer cells .
Biochemical Pathways
The compound’s synthesis involves reacting 2-thiouracil with substituted benzyl derivative to afford S-benzylated products . The phenolic hydroxyl group in S-benzylated products is treated with tert-butyl acetate to afford tert-butyl esters, which are then subjected to hydrolysis to afford 2-thiopyrimidine acetic acid .
Pharmacokinetics
It’s noted that the compounds were dissolved in dmso for cell treatment , suggesting that the compound is likely soluble in organic solvents.
Result of Action
The compound’s action results in the inhibition of PARP1’s catalytic activity, enhanced cleavage of PARP1, increased phosphorylation of H2AX, and increased CASPASE 3/7 activity . These changes at the molecular and cellular level suggest that the compound may induce apoptosis in cancer cells .
Properties
IUPAC Name |
2-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-14-7-8-18(15(2)13-14)26(24,25)23-11-9-22(10-12-23)19-20-16-5-3-4-6-17(16)21-19/h3-8,13H,9-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQGNBLVEZSYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.